2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[phenyl(pyrrolidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-2-13-18-17-21(19-13)16(22)15(23-17)14(20-10-6-7-11-20)12-8-4-3-5-9-12/h3-5,8-9,14,22H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQBHGQWSQEIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Formation of Triazole Ring: The triazole ring is often formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Coupling Reactions: The phenyl group and pyrrolidine moiety are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions, to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
Building Block for Complex Molecules
The compound serves as an essential building block in synthetic organic chemistry. Its unique structure allows for the creation of more complex molecules that can be tailored for specific applications in various domains.
Biology
Bioactive Compound Studies
Research indicates that this compound exhibits potential antimicrobial and antiviral properties. For example, studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole structures can inhibit the growth of various pathogens, making them candidates for further investigation in the development of new antibiotics .
Medicine
Therapeutic Potential
The compound has been explored for its anticancer and anti-inflammatory activities. In vitro studies demonstrated that certain derivatives possess significant cytotoxic effects against cancer cell lines while exhibiting low toxicity to normal cells. For instance, compounds derived from similar thiazolo-triazole frameworks have shown promising results in the NCI 60 cancer cell line screening program .
| Compound | Activity | Cell Line Tested | IC50 (μM) |
|---|---|---|---|
| Compound A | Anticancer | HeLa | 10 |
| Compound B | Anticancer | MCF-7 | 15 |
Industry
Material Development
In industrial applications, 2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to be incorporated into polymers or coatings that require enhanced durability or specific chemical resistance.
Case Studies
-
Anticancer Activity Evaluation
A study published in PMC highlighted the synthesis and evaluation of novel thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer properties. The results indicated that certain compounds exhibited significant activity against leukemia cell lines while sparing normal somatic cells . -
Antimicrobial Studies
Another research effort focused on the antimicrobial efficacy of related compounds demonstrated that modifications to the phenyl group could enhance activity against specific bacterial strains. This highlights the potential for developing targeted therapies based on structural variations .
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents at positions 2, 5, and 4. Key comparisons include:
Key Observations :
- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine substituent (5-membered ring) offers less steric hindrance and higher flexibility compared to the 3-methylpiperidine in ’s analog .
- Hydroxyl Group : The 6-hydroxyl group in the target compound may improve hydrogen-bonding capacity compared to 6-oxo derivatives (e.g., 6d) .
- Lipophilicity : The 2-ethyl group increases hydrophobicity relative to unsubstituted analogs (e.g., 3c) .
Structure-Activity Relationships (SAR)
- Position 5 : Bulky substituents (e.g., phenyl(pyrrolidinyl)methyl) enhance target specificity but may reduce solubility. Fluorine or heterocycles (furan/thiophene) balance lipophilicity and electronic effects .
- Position 6 : Hydroxyl groups improve hydrogen-bonding interactions with biological targets compared to oxo or unsubstituted derivatives .
- Position 2 : Ethyl groups optimize lipophilicity for blood-brain barrier penetration, critical for CNS-active agents .
Biological Activity
2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has attracted attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes thiazole and triazole rings, which are known for their diverse biological activities. The molecular formula is , and its IUPAC name is 2-ethyl-5-[phenyl(pyrrolidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit the activity of various enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting kinases and proteases, which play crucial roles in cell signaling pathways associated with cancer and inflammation.
- Receptor Binding : It may bind to specific receptors that modulate cellular responses, leading to alterations in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains with promising results.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 14 | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Antitumor Activity
The compound has also been studied for its anticancer properties. A series of in vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 4.5 |
| A549 | 7.0 |
The structure-activity relationship (SAR) studies indicate that modifications to the phenyl or pyrrolidine moieties can enhance cytotoxicity.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized a series of thiazole derivatives including the target compound. They reported that it exhibited significant cytotoxic effects against HeLa cells with an IC50 value significantly lower than standard chemotherapy drugs like doxorubicin . Molecular dynamics simulations suggested that the compound interacts with Bcl-2 protein, promoting apoptosis in cancer cells.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of thiazole derivatives. The target compound was included in a broader evaluation of thiazole-based structures against pathogenic bacteria. Results indicated that it could serve as a potent inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for thiazolo[3,2-b][1,2,4]triazole derivatives, and how can they be adapted for synthesizing the target compound?
- Methodology : A common approach involves reacting 5-mercapto-1,2,4-triazole derivatives with cyanoacetates or malononitriles in acidic conditions (e.g., acetic acid with H₂SO₄). For example, 5-amino-thiazolo-triazoles can be synthesized via one-pot reactions, followed by functionalization with electrophiles like benzaldehyde or acetic anhydride . Adapting this to the target compound would require introducing the ethyl, phenyl(pyrrolidinyl)methyl, and hydroxyl groups via tailored substitution or condensation reactions.
- Key Considerations : Optimize reaction time, temperature (e.g., 70–80°C in PEG-400 media), and stoichiometry of reagents like substituted chlorobenzyl chlorides . Use TLC for monitoring progress .
Q. How are structural features of thiazolo-triazole derivatives validated experimentally?
- Analytical Techniques :
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S-C=N at ~1250 cm⁻¹) .
- NMR (¹H and ¹³C) : Assign proton environments (e.g., ethyl group signals at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm) and carbon frameworks .
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve solid-state configurations (e.g., enol tautomerism in thiazolo-triazolones) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing thiazolo[3,2-b][1,2,4]triazoles?
- Approach : Visible-light-mediated reactions with fluoromethyl-β-diketones and 3-mercapto-triazoles under aqueous conditions yield regioisomers (e.g., 5-aroyl vs. 6-aryl derivatives). Control regiochemistry using N-bromosuccinimide (NBS) as a mediator and adjust solvent polarity .
- Case Study : In reactions with trifluoromethyl-β-diketones, four regioisomers are possible; selectivity depends on the electronic effects of substituents and reaction pH .
Q. How can computational tools predict biological activity and guide experimental design?
- Prediction Methods :
- PASS Program : Predict anti-inflammatory potential by analyzing structural motifs (e.g., adamantane-thiazolo-triazole hybrids show enhanced activity due to hydrophobic interactions) .
- Molecular Docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to model binding affinities. For example, docking studies reveal hydrogen bonding between triazole NH and enzyme active sites .
Q. What mechanistic insights explain contradictory bioactivity data in thiazolo-triazole derivatives?
- Case Analysis :
- Antitumor Activity : Compound 5-(4-fluorobenzylidene)-2-(3,4,5-trihydroxyphenyl)thiazolo-triazolone shows potent activity against BEL-7402 cells (IC₅₀ = 1.2 µM) but high toxicity to L-02 normal cells. This selectivity may arise from differential uptake or metabolic activation .
- Anti-inflammatory vs. Toxicity : Adamantane-thiazolo-triazoles exhibit reduced cytotoxicity compared to non-adamantane analogs due to improved membrane permeability and metabolic stability .
- Resolution : Use structure-activity relationship (SAR) studies to balance substituent hydrophobicity and electronic effects.
Q. How are reaction conditions optimized for scalability and green chemistry principles?
- Optimization Parameters :
- Solvent Selection : Replace toxic solvents (e.g., DMF) with PEG-400 or ethanol-water mixtures to enhance sustainability .
- Catalysis : Bleaching Earth Clay (pH 12.5) improves yields in heterocyclic condensations .
- Workflow : Use continuous-flow reactors for multi-step syntheses (e.g., Claisen condensation followed by cyclization) to reduce waste and energy consumption .
Methodological Resources
Q. What in vitro assays are suitable for evaluating biological activity?
- Antitumor : MTT assay on HCT116, BEL-7402, and A549 cell lines. Normalize cytotoxicity using L-02 hepatocytes .
- Antimicrobial : Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC determination) .
- Anti-inflammatory : COX-2 inhibition assays and carrageenan-induced paw edema models in rodents .
Q. How can spectroscopic data resolve structural ambiguities in novel derivatives?
- Contradiction Example : A product initially assumed to be 6-benzylidene-3-phenylthiazolo-triazolone was corrected to the 6-benzylidene-2-phenyl isomer via ¹³C NMR, which confirmed the carbonyl position at C6 .
- Best Practices : Combine multiple techniques (e.g., NOESY for spatial proximity, HSQC for C-H correlations) .
Tables of Key Data
Table 1 : Synthetic Yields Under Varied Conditions
| Reaction Medium | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| PEG-400 | Bleaching Earth Clay | 70–80 | 85–92 | |
| Ethanol | K₂CO₃ | Reflux | 78 | |
| Acetic Acid | H₂SO₄ | 100 | 65 |
Table 2 : Biological Activity of Selected Derivatives
| Compound | IC₅₀ (µM, HCT116) | MIC (µg/mL, S. aureus) | COX-2 Inhibition (%) |
|---|---|---|---|
| 5-(4-Fluorobenzylidene)-derivative | 1.8 | 12.5 | 72 |
| Adamantane-thiazolo-triazole hybrid | 3.2 | 25.0 | 89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
